molecular formula C11H16FN B13286038 3-fluoro-N-(3-methylbutyl)aniline

3-fluoro-N-(3-methylbutyl)aniline

Cat. No.: B13286038
M. Wt: 181.25 g/mol
InChI Key: MGFCNSGEKNUYFS-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and an N-(3-methylbutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated aromatic compound with an appropriate amine. For example, starting with 3-fluoroaniline, the N-(3-methylbutyl) group can be introduced via a nucleophilic substitution reaction using 3-methylbutylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-fluoro-N-(3-methylbutyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluoro-N-(3-methylbutyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(3-methylbutyl)aniline is unique due to the combination of both the fluorine atom and the N-(3-methylbutyl) group. This dual substitution can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

3-fluoro-N-(3-methylbutyl)aniline

InChI

InChI=1S/C11H16FN/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

MGFCNSGEKNUYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=CC=C1)F

Origin of Product

United States

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